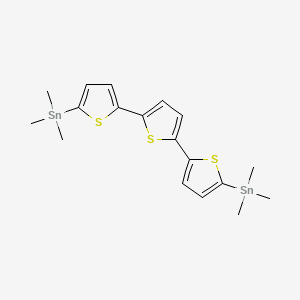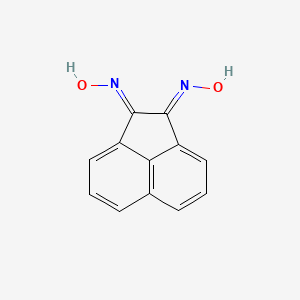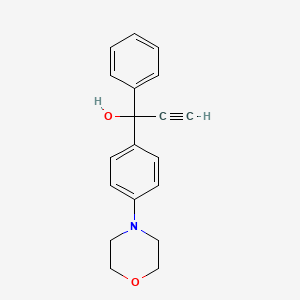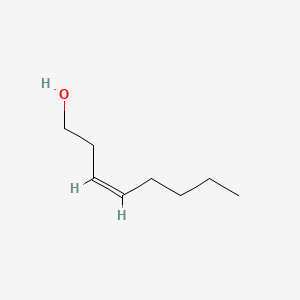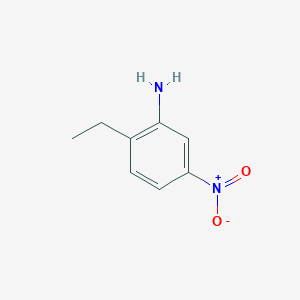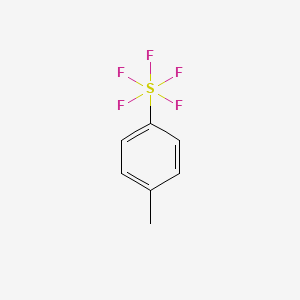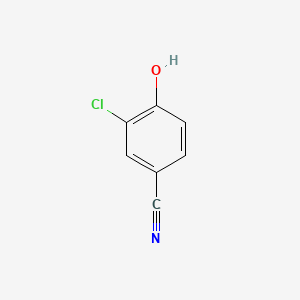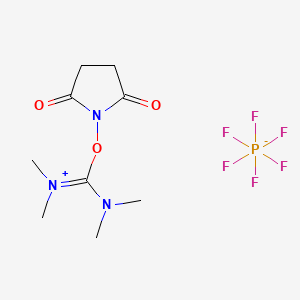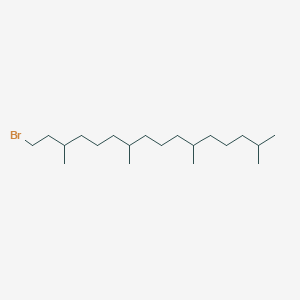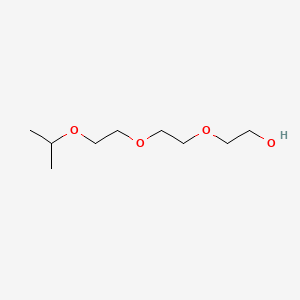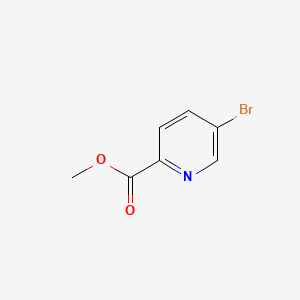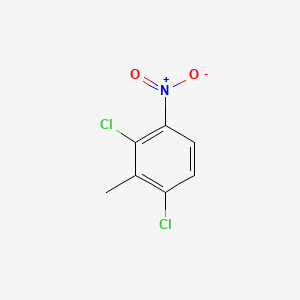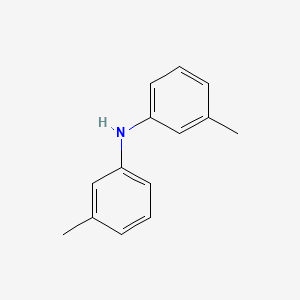
Di-m-tolylamine
Übersicht
Beschreibung
Di-m-tolylamine, also known as 3,3’-Dimethyldiphenylamine, is a reagent used in comparative studies of the analgesic and anti-inflammatory properties of N-phenylanthranilic acids and mefenamic acid, and the anti-parasitic activities of some substituted diphenylamines .
Synthesis Analysis
Di-m-tolylamine can be synthesized through direct catalytic nitrogenation using N2 as the nitrogen source in a one-pot/two-step protocol . Another method involves an external chemical oxidant-free electrooxidative C–H/N–H cross-coupling between electron-rich arenes and diarylamine derivatives .Molecular Structure Analysis
The molecular formula of Di-m-tolylamine is C14H15N . Its InChI code is 1S/C14H15N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 . The molecular weight is 197.28 g/mol .Chemical Reactions Analysis
Di-m-tolylamine can undergo amination reactions under corona discharge conditions with N2 gas as the nitrogen source . It can also participate in electrooxidative para-selective C–H/N–H cross-coupling with hydrogen evolution to synthesize triarylamine derivatives .Physical And Chemical Properties Analysis
Di-m-tolylamine is a liquid at room temperature . It has a molecular weight of 197.27 g/mol . Its exact mass is 197.120449483 g/mol and its monoisotopic mass is 197.120449483 g/mol .Wissenschaftliche Forschungsanwendungen
1. Application in Organic Light Emitting Diodes (OLEDs)
- Summary of Application: Di-m-tolylamine is used in the fabrication of high-performance non-doped green organic light emitting diodes (OLEDs) via delayed fluorescence . These OLEDs provide a route to high performance devices and simplified device fabrication .
- Methods of Application: Two ambipolar anthracene derivatives containing a hole-transporting di-p-tolylamine and a carbazole and an electron-transporting phosphine oxide moiety are rationally designed and synthesized . The thermal and optoelectronic properties were investigated and the neat films of these compounds show high photoluminescence quantum yields of 84–87% .
- Results or Outcomes: Non-doped OLEDs with these luminogens exhibit green emission at ∼545 nm and an EQE max of over 7.2% due to the delayed fluorescence resulting from triplet–triplet annihilation (TTA) . The devices show a high luminance of over 104\u2006400 cd m −2 . Power efficiency and current efficiency maxima are up to 23.0 lm W −1 and 28.3 cd A −1, respectively . Moreover, the devices show very low efficiency roll-off and retain 90% of the maximum efficiency even at 20\u2006000 cd m −2 .
2. Application in Electrochemical Generation of Nitrenium Ions
- Summary of Application: Di-m-tolylamine is used in the electrochemical generation of nitrenium ions .
- Methods of Application: The setup takes inspiration from desorption electrospray ionization mass spectrometry to sample directly from the surface of a rotating waterwheel working electrode for mass .
- Results or Outcomes: The electrochemically generated nitrenium ions of di-p-tolylamine were observed in solution by mass spectrometry .
3. Application in Electrooxidative para-selective C-H/N-H Cross-Coupling
- Summary of Application: Di-m-tolylamine is used in the electrooxidative para-selective C-H/N-H cross-coupling to synthesize triarylamine derivatives . This method is one of the most atom-economical methods for the construction of C-N bonds .
- Methods of Application: An external chemical oxidant-free electrooxidative C-H/N-H cross-coupling between electron-rich arenes and diarylamine derivatives is described . Under undivided electrolytic conditions, a series of triarylamine derivatives are produced from electron-rich arenes and diarylamine derivatives with high functional group tolerance .
- Results or Outcomes: A mono para C–H amination product could be observed for di-m-tolylamine in 66% yield under the standard conditions . Notably, the reaction with N-phenylnaphthalen-2-amine demonstrated exclusive selectivity toward the N-naphthalen moiety with an excellent reaction efficiency .
4. Application in Electrooxidative para-selective C-H/N-H Cross-Coupling
- Summary of Application: Di-m-tolylamine is used in the electrooxidative para-selective C-H/N-H cross-coupling to synthesize triarylamine derivatives . This method is one of the most atom-economical methods for the construction of C-N bonds .
- Methods of Application: An external chemical oxidant-free electrooxidative C-H/N-H cross-coupling between electron-rich arenes and diarylamine derivatives is described . Under undivided electrolytic conditions, a series of triarylamine derivatives are produced from electron-rich arenes and diarylamine derivatives with high functional group tolerance .
- Results or Outcomes: A mono para C–H amination product could be observed for di-m-tolylamine in 66% yield under the standard conditions . Notably, the reaction with N-phenylnaphthalen-2-amine demonstrated exclusive selectivity toward the N-naphthalen moiety with an excellent reaction efficiency .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-N-(3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVPIIWMONJVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426804 | |
| Record name | Di-m-tolylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-m-tolylamine | |
CAS RN |
626-13-1 | |
| Record name | Di-m-tolylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m,m'-Ditolylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)
